molecular formula C24H23ClN2O3 B5986591 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide

2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide

Cat. No. B5986591
M. Wt: 422.9 g/mol
InChI Key: DBODEGZNJJCAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide, also known as CINPA1, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the protein CNOT1, a component of the CCR4-NOT complex. The CCR4-NOT complex is involved in the regulation of gene expression and plays an important role in various cellular processes, including mRNA degradation, transcription, and translation.

Mechanism of Action

2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide selectively inhibits CNOT1 by binding to a specific pocket on the surface of the protein. This binding disrupts the interaction between CNOT1 and other components of the CCR4-NOT complex, leading to the inhibition of its function in gene expression regulation.
Biochemical and Physiological Effects:
The inhibition of CCR4-NOT complex function by 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects. One study published in Molecular Cell showed that 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide treatment in yeast cells leads to the accumulation of specific mRNAs, indicating that the CCR4-NOT complex is involved in their degradation. Another study published in Nature Communications showed that 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide treatment in mammalian cells leads to the stabilization of many mRNAs, indicating that the CCR4-NOT complex is involved in their degradation as well.

Advantages and Limitations for Lab Experiments

2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for CNOT1. This allows for the specific inhibition of the CCR4-NOT complex function without affecting other cellular processes. However, one limitation of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide is that it may not completely inhibit CCR4-NOT complex function in all cell types or under all conditions.

Future Directions

There are several future directions for the use of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide in scientific research. One direction is to investigate the role of the CCR4-NOT complex in specific cellular processes, such as cell differentiation or cell cycle regulation. Another direction is to use 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide in combination with other inhibitors or drugs to investigate the interactions between different cellular pathways. Additionally, the development of more potent and selective inhibitors of the CCR4-NOT complex may lead to new insights into the role of this complex in gene expression regulation.

Synthesis Methods

The synthesis of 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been described in a study published by the Journal of Medicinal Chemistry. The synthesis involves a multi-step process that includes the reaction of 4-isobutoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylboronic acid to form the boronic acid intermediate, which is then reacted with 2-chlorobenzoyl chloride to form the final product, 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide.

Scientific Research Applications

2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide has been used in various scientific research studies to investigate the role of the CCR4-NOT complex in gene expression regulation. One study published in Nature Communications used 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide to selectively inhibit CNOT1 and demonstrated that the CCR4-NOT complex is required for the degradation of many mRNAs in mammalian cells. Another study published in Molecular Cell used 2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide to investigate the role of the CCR4-NOT complex in the regulation of mRNA translation and showed that CNOT1 is required for the degradation of specific mRNAs in yeast cells.

properties

IUPAC Name

2-chloro-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-16(2)15-30-20-12-10-17(11-13-20)23(28)26-18-6-5-7-19(14-18)27-24(29)21-8-3-4-9-22(21)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBODEGZNJJCAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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